molecular formula C18H24N8OS B2387423 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE CAS No. 749222-94-4

2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2387423
CAS No.: 749222-94-4
M. Wt: 400.51
InChI Key: SGVBVYGVFRHWAX-UHFFFAOYSA-N
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Description

This compound is a triazolotriazine derivative characterized by a fused bicyclic [1,2,4]triazolo[4,3-a][1,3,5]triazine core. Key structural features include:

  • Ethylamino groups at positions 5 and 7 of the triazine ring.
  • A sulfanyl bridge at position 3, linking the core to an acetamide moiety.
  • A 3,5-dimethylphenyl group attached to the acetamide nitrogen.

The molecular formula is C₁₉H₂₄N₁₀OS₂, with a calculated molecular weight of 472.59 g/mol.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-14(27)21-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVBVYGVFRHWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the triazolo and triazin rings, followed by the introduction of the ethylamino groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Structure

The compound features a sulfanyl linkage and an acetamide group attached to a dimethylphenyl ring. The presence of the triazole and triazine rings is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide exhibit promising anticancer properties.

Case Study: In Vitro Anticancer Activity

  • A study investigated the compound's efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin.
  • Mechanism of Action : The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis through interaction with key cellular pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole and triazine derivatives are known for their ability to disrupt microbial cell functions.

Research Findings

  • Studies have shown that related compounds possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
  • Further research is needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Anti-inflammatory Applications

The compound's structural components may confer anti-inflammatory properties.

In Silico Studies

  • Molecular docking studies have indicated that the compound could act as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase.

Neuroprotective Effects

Emerging studies suggest that triazole-containing compounds may have neuroprotective properties.

Preliminary Findings

  • Research has indicated that similar compounds can mitigate neuroinflammation and oxidative stress in neuronal cells.
  • Further exploration into this area could lead to the development of new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they generally involve the modulation of biochemical processes within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazolotriazine Derivatives

The triazolotriazine scaffold is shared among analogs, but substituent variations critically alter physicochemical and biological properties:

Compound Name Substituent at Acetamide Nitrogen Key Structural Differences Molecular Weight (g/mol)
Target Compound 3,5-dimethylphenyl Baseline for comparison 472.59
2-{[5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl Methoxy (electron-withdrawing) vs. methyl (electron-donating) 474.55
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine Trichloromethyl groups Chlorinated triazine core; lacks fused triazole ring 413.84 (approx.)
  • Impact of Aromatic Substituents: The 3,5-dimethylphenyl group (target compound) increases steric bulk and lipophilicity (ClogP ≈ 3.2), favoring membrane penetration. Trichloromethyl substituents () confer high electronegativity and reactivity, likely altering binding kinetics compared to ethylamino groups .

Fragmentation Pattern Similarities (MS/MS Analysis)

Molecular networking () reveals structural relatedness through shared fragmentation pathways:

  • Cosine Scores: The target compound and its 3-methoxyphenyl analog exhibit high cosine scores (>0.8) in MS/MS spectra, indicating conserved fragmentation of the triazolotriazine core and ethylamino groups . In contrast, trichloromethyl-substituted triazines () show low cosine scores (<0.3), reflecting divergent fragmentation due to halogenated side chains .
Compound Pair Cosine Score Shared Fragments
Target vs. 3-methoxyphenyl analog 0.85 Triazine ring cleavage, -SH loss
Target vs. Trichloromethyl analog 0.25 None significant

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of triazole derivatives and features a complex structure that includes:

  • Triazole rings : Known for their biological activity.
  • Sulfur moiety : Often associated with pharmacological effects.
  • Dimethylphenyl group : Contributes to lipophilicity and potential bioactivity.

Molecular Formula : C12H19N7O2S
Molecular Weight : 325.3900

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro assays on various cancer cell lines (e.g., A375 melanoma) showed that triazole derivatives can reduce cell viability significantly at concentrations as low as 10 µM. Compounds were noted to induce mitotic catastrophe and apoptosis after 24 to 48 hours of treatment .
CompoundCell LineIC50 (µM)Mechanism of Action
EAPB02303A3753.0Induces apoptosis
EAPB4003A37510.0Cell cycle arrest

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of related triazole compounds. In studies involving models of neuronal damage (e.g., PTZ-induced seizures), these compounds demonstrated:

  • Anticonvulsant activity : Binding to GABA_A receptors was confirmed through docking studies.
  • Neuroprotection : Reduction of gliosis and neuronal loss in the entorhinal cortex was observed .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression (e.g., c-Met and VEGFR-2) .
  • Induction of Apoptosis : The compound may promote apoptosis through mitochondrial pathways and activation of caspases .
  • Cell Cycle Arrest : It has been suggested that these compounds can halt the cell cycle at various checkpoints, leading to increased cellular stress and eventual cell death .

Case Studies

  • In Vitro Studies on Melanoma Cells
    • A study evaluated the cytotoxic effects on A375 melanoma cells. The results indicated a significant reduction in cell viability when treated with the compound at varying concentrations.
  • Neuroprotective Study
    • An investigation into the neuroprotective effects demonstrated that the compound could mitigate neuronal damage in animal models by modulating neurotransmitter systems.

Q & A

Q. What are the established synthetic routes for this compound, and what critical steps influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the triazolo-triazine core followed by sulfanyl bridge formation and subsequent acylation. Key steps include:

  • Acylation : Reacting the triazolo-triazine derivative with 3,5-dimethylphenyl acetic acid under controlled conditions (60–80°C, ethanol solvent) to form the acetamide group .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradient elution) is critical for isolating the final product with >95% purity . Challenges include optimizing reaction times (24–72 hours) and stoichiometric ratios (1.1–4.5 equivalents of amine derivatives) to maximize yield .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H-NMR (DMSO-d6 or CD3OD) identifies substituent environments, such as ethylamino protons (δ 1.27–2.79 ppm) and aromatic protons (δ 6.67–8.31 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C16_{16}H19_{19}ClN8_8OS requires exact mass 422.09) .
  • HPLC : Validates purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are used for initial biological screening?

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50_{50} values compared to standard agents like cisplatin .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA, with IC50_{50} determination .

Advanced Research Questions

Q. How can computational methods predict reactivity and biological interactions?

  • Molecular Dynamics (MD) : Simulates ligand-protein binding using software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase) .
  • COMSOL Multiphysics : Optimizes reaction parameters (e.g., temperature, solvent polarity) for synthesis scalability .
  • DFT Calculations : Evaluates electron distribution in the triazolo-triazine core to predict electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in biological activity data?

  • Meta-Analysis : Cross-referencing structural analogs (e.g., chlorophenyl vs. benzodioxole derivatives) to identify substituent-dependent activity trends .
  • Dose-Response Curves : Testing across broader concentration ranges (0.1–200 μM) to clarify IC50_{50} variability .
  • Kinetic Studies : Time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding mechanisms .

Q. How do structural modifications enhance biological activity?

  • Substituent Effects : Replacing 3,5-dimethylphenyl with electron-withdrawing groups (e.g., Cl, Br) increases cytotoxicity by 2–3 fold in leukemia models .
  • Sulfanyl Bridge Optimization : Oxidation to sulfone derivatives improves metabolic stability but reduces solubility, requiring formulation adjustments .

Q. What methodologies improve synthesis scalability?

  • Flow Chemistry : Continuous reactors reduce reaction times (from 72 hours to 8 hours) and improve yield consistency .
  • AI-Driven Optimization : Machine learning models (e.g., neural networks) predict optimal amine ratios and solvent systems for >90% yield .

Q. How is pharmacokinetic profiling conducted?

  • ADME Studies : In vitro microsomal stability assays (e.g., liver microsomes from rats/humans) assess metabolic half-life (t1/2_{1/2}) .
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction (% fu) to correlate with in vivo efficacy .

Methodological Insights

Key Challenges in Mechanistic Studies

  • Target Identification : CRISPR-Cas9 knockout screens identify critical pathways (e.g., PI3K/AKT) affected by the compound .
  • Isotope Labeling : 14^{14}C-labeled analogs track metabolic pathways in rodent models .

Advanced Characterization Techniques

  • X-ray Crystallography : Resolves 3D structure of protein-ligand complexes (e.g., with tubulin) to guide structure-based design .
  • Synchrotron Spectroscopy : Maps electronic transitions in the triazine ring to correlate with redox activity .

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